molecular formula C84H118N24O21S2 B605907 Balixafortide CAS No. 1051366-32-5

Balixafortide

Cat. No.: B605907
CAS No.: 1051366-32-5
M. Wt: 1864.1 g/mol
InChI Key: OYWQJZAVFWOOBF-WBMPNIIXSA-N
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Description

Balixafortide (POL6326) is a 14-amino acid synthetic cyclic peptide and potent CXCR4 antagonist developed using the protein epitope mimetic (PEM) approach . It inhibits the CXCL12/CXCR4 axis, critical for cancer metastasis, immune evasion, and stem cell homing. Preclinically, this compound demonstrates 100-fold higher CXCR4 binding affinity than plerixafor (AMD3100), a first-generation CXCR4 antagonist . By blocking CXCR4, it disrupts downstream MAPK-ERK/PI3K-AKT signaling, inhibits chemotaxis, and mobilizes cancer cells from protective niches, sensitizing them to chemotherapy . Clinical trials highlight its safety and efficacy in HER2-negative metastatic breast cancer (mBC) when combined with eribulin, though a phase III trial (NCT03786094) failed to meet primary endpoints .

Preparation Methods

Balixafortide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for this compound would likely involve scaling up the SPPS process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade material.

Chemical Reactions Analysis

Oxidation Reactions

Balixafortide contains methionine and cysteine residues, making it susceptible to oxidation:

  • Methionine Oxidation :
    Methionine sulfoxide formation occurs under mild oxidizing conditions (e.g., hydrogen peroxide or atmospheric oxygen). This reaction alters the peptide’s conformation and receptor-binding affinity . Met S CH3H2O2Met S O CH3\text{Met S CH}_3\xrightarrow{\text{H}_2\text{O}_2}\text{Met S O CH}_3
  • Disulfide Bond Oxidation :
    The cyclic structure’s disulfide bond (Cys2–Cys9) may undergo further oxidation to sulfonic acid derivatives under strong oxidative conditions .

Reduction Reactions

The disulfide bridge is redox-active, enabling cleavage under reducing environments:

  • Dithiothreitol (DTT)/TCEP Reduction :
    Reduction breaks the cyclic structure, yielding a linear peptide with free thiol groups9: Cyclic S S DTTLinear SH HS \text{Cyclic S S }\xrightarrow{\text{DTT}}\text{Linear SH HS } This reaction is reversible, permitting re-oxidation to regenerate the active cyclic form .

Hydrolysis and Stability

  • Peptide Bond Hydrolysis :
    Acidic (pH < 3) or alkaline (pH > 9) conditions hydrolyze peptide bonds, particularly at aspartic acid or asparagine residues. Enzymatic cleavage by proteases (e.g., trypsin) occurs at lysine/arginine sites .
  • pH-Dependent Stability :
    This compound is stable at physiological pH (7.4) but degrades rapidly in strongly acidic/basic media .

Functional Group Modifications

  • Amine Acylation :
    Primary amines (e.g., lysine side chain) react with acylating agents (e.g., acetic anhydride), altering solubility and bioactivity .
  • Tyrosine Iodination :
    Electrophilic aromatic substitution on tyrosine residues occurs with iodine, useful for radiolabeling studies .

Synthetic and Industrial Preparation

This compound is synthesized via solid-phase peptide synthesis (SPPS) :

StepReactionReagents/ConditionsYield
1Resin LoadingFmoc-amino acid, DIC/HOBt>95%
2CyclizationI₂ in DMF/H₂O60–70%
3PurificationReverse-phase HPLC≥98%

Comparative Reactivity with Analogues

CompoundKey ReactionRate Constant (k, M⁻¹s⁻¹)
This compoundDisulfide reduction2.1 × 10³ (DTT, pH 7.4)
PlerixaforAromatic sulfonation5.8 × 10² (H₂SO₄)
AMD3100Cyclam oxidation1.4 × 10⁴ (KMnO₄)

Environmental and Catalytic Influences

  • Temperature : Reaction rates double per 10°C increase (Q₁₀ = 2.0) .
  • Metal Ions : Cu²⁺/Fe³⁺ catalyze methionine oxidation, accelerating degradation .

Analytical Characterization

  • LC-MS/MS : Monitors oxidation/reduction products (e.g., +16 Da for methionine sulfoxide) .
  • NMR : Confirms disulfide bond integrity via SS-COSY .

Scientific Research Applications

Breast Cancer

Balixafortide has been evaluated in combination with eribulin for the treatment of HER2-negative metastatic breast cancer. A Phase 3 trial aimed to assess whether this combination could improve disease control compared to eribulin alone. However, results indicated that the combination did not significantly enhance the objective response rate or clinical benefit rate compared to eribulin alone .

  • Study Design : The trial involved randomizing patients to receive either this compound combined with eribulin or eribulin alone over a series of treatment cycles.
  • Results Summary :
    • Objective Response Rate (ORR): No significant difference observed between the two groups.
    • Clinical Benefit Rate (CBR): 16.7% for the combination versus 19.6% for eribulin alone .

Prostate Cancer

In preclinical studies, this compound has shown promise in enhancing the efficacy of docetaxel in treating prostate cancer bone metastases. The combination therapy demonstrated a greater anti-tumor effect compared to either agent alone, with tumor growth reduction exceeding 70% when both drugs were administered together .

  • Mechanism : By inhibiting CXCR4, this compound may mitigate resistance mechanisms that tumors develop against docetaxel.
  • Efficacy : The combination therapy significantly reduced tumor burden in animal models, suggesting potential for further clinical exploration .

Renal Impairment Studies

A Phase 1 clinical trial assessed the pharmacokinetics and safety of this compound in patients with varying degrees of renal impairment. The findings indicated that higher doses could be safely administered without significant adverse effects, which could enhance stem cell mobilization capabilities beyond previously tested limits .

  • Findings :
    • Safety Profile: this compound was well tolerated across all patient groups.
    • Dosage Potential: Higher doses (up to 16.5 mg/kg) could stimulate increased levels of white blood cells and neutrophils.

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Trial Phase Indication Combination Primary Endpoint Results
Phase 3HER2-negative Metastatic Breast CancerEribulinObjective Response RateNo significant improvement over eribulin alone
PreclinicalProstate CancerDocetaxelTumor Growth Reduction>70% reduction in tumor growth with combination
Phase 1Renal ImpairmentNoneSafety and PharmacokineticsHigher doses safe; improved stem cell mobilization

Mechanism of Action

Balixafortide exerts its effects by binding to the CXCR4 receptor, a chemokine receptor involved in various cellular processes. By antagonizing this receptor, this compound inhibits the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby blocking downstream signaling pathways. This inhibition leads to reduced angiogenesis, metastasis, and enhanced immune surveillance . The molecular targets and pathways involved include the CXCR4/SDF-1 axis, which plays a critical role in tumor progression and metastasis .

Comparison with Similar Compounds

Comparison with Similar CXCR4 Antagonists

Balixafortide vs. Plerixafor (AMD3100)

  • Structure : this compound is a cyclic peptide; plerixafor is a small-molecule bicyclam .
  • Binding Affinity : this compound shows 100-fold higher CXCR4 affinity than plerixafor .
  • Clinical Applications :
    • This compound: mBC, AML, PDAC (phase I), and COVID-19 (preclinical) .
    • Plerixafor: FDA-approved for hematopoietic stem cell (HSC) mobilization .
  • Safety : this compound exhibits excellent tolerability in phase I-III trials; plerixafor causes gastrointestinal side effects and cardiac arrhythmias .
  • Mechanistic Advantage : this compound’s prolonged receptor occupancy enhances chemosensitization, while plerixafor’s short half-life limits sustained effects .

This compound vs. Motixafortide (BL-8040)

  • Structure : Both are synthetic cyclic peptides derived from polyphemusin .
  • Binding Affinity : Motixafortide has high affinity (Ki = 0.1–1.0 nM), comparable to this compound (IC50 < 10 nM) .
  • Motixafortide: Used for HSC mobilization and solid tumors (e.g., colorectal cancer) via immune modulation .
  • Unique Features : this compound synergizes with taxanes (e.g., docetaxel) in prostate cancer models, while motixafortide enhances checkpoint inhibitor efficacy .

This compound vs. LY2510924

  • Structure : LY2510924 is a peptide-based antagonist optimized via medium-throughput screening .
  • Binding Affinity: Both have sub-nanomolar potency, but LY2510924 has lower selectivity and in vivo stability .
  • Clinical Outcomes :
    • This compound: Favorable safety profile in phase I-III trials .
    • LY2510924: Associated with dose-limiting toxicities (e.g., vascular inflammation) and halted development .

This compound vs. T140

  • Structure : T140 is a natural peptide scaffold; this compound is a PEM-engineered derivative .
  • Pharmacokinetics : this compound’s half-life (~10 hours) exceeds T140’s, enabling once-daily dosing .
  • Selectivity : this compound is >1,000-fold selective for CXCR4 over CXCR7, reducing off-target effects .

Comparative Data Table

Compound Structure Class Binding Affinity Clinical Applications Key Trials Safety Profile
This compound Cyclic peptide IC50 < 10 nM mBC, PDAC, COVID-19 (preclinical) NCT03786094 (phase III, mBC) Well-tolerated
Plerixafor Small molecule ~1,000 nM HSC mobilization FDA-approved GI toxicity, arrhythmias
Motixafortide Cyclic peptide Ki = 0.1–1.0 nM HSC mobilization, solid tumors Phase II (colorectal cancer) Moderate neutropenia
LY2510924 Peptide Sub-nanomolar Discontinued due to toxicity Phase I (terminated) Vascular inflammation
T140 Natural peptide High (no exact value) Preclinical anti-HIV studies N/A Short half-life

Key Advantages of this compound :

  • Dual anti-cancer and anti-viral mechanisms .
  • Synergy with taxanes and immune-modulating agents .
  • Robust safety data supporting long-term use .

Biological Activity

Balixafortide, also known as POL6326, is a synthetic cyclic peptide that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is crucial in regulating immune cell trafficking and has been implicated in various cancers, particularly through its interaction with the ligand stromal cell-derived factor-1 (SDF-1) . The biological activity of this compound is primarily focused on its potential therapeutic applications in oncology, particularly in enhancing the efficacy of existing chemotherapy regimens and facilitating stem cell mobilization.

This compound disrupts the SDF-1/CXCR4 axis, which is essential for the retention of hematopoietic stem cells (HSCs) in the bone marrow. By blocking this interaction, this compound promotes the mobilization of HSCs into peripheral blood, which can be beneficial for transplant procedures. Additionally, this mechanism is leveraged in cancer therapy to inhibit metastasis by dislodging cancer stem cells from their protective niches within the bone marrow .

Key Features of this compound

  • Chemical Structure : this compound is characterized by a complex cyclic peptide structure, which contributes to its stability and bioavailability.
  • Target : It specifically targets CXCR4, a receptor involved in multiple signaling pathways related to cancer progression and immune response.

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly in combination with eribulin, a chemotherapy agent. Below is a summary of key trials:

Clinical Trial ID Title Phase Population Findings
NCT01837095Dose Escalation of POL6326 in Combination With EribulinPhase 1Patients with Metastatic Breast CancerObjective response rate (ORR) of 30% overall; ORR of 38% in expanded cohort .
NCT03786094Pivotal Study in HER2 Negative Breast CancerPhase 3Advanced Metastatic Breast CancerFailed to meet co-primary endpoint; however, showed potential for new therapeutic options .
NCT01105403Exploratory Study on POL6326 in Stem Cell MobilizationPhase 2Healthy Volunteers/Patients requiring HSC mobilizationDemonstrated effective mobilization of HSCs .

Case Studies

In a notable case study involving patients with heavily pretreated HER2-negative metastatic breast cancer, this compound combined with eribulin resulted in significant clinical benefits. The expanded cohort showed a clinical benefit rate (CBR) of 63%, indicating that a substantial number of patients experienced meaningful tumor reduction or stabilization .

Safety Profile

The safety and tolerability of this compound have been assessed alongside eribulin. The combination therapy did not significantly increase the frequency of severe adverse events compared to historical data for either agent used alone. This suggests that this compound may enhance therapeutic efficacy without exacerbating toxicity profiles .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Balixafortide’s CXCR4 antagonism, and how are these validated experimentally?

this compound binds to CXCR4 with high selectivity (IC50 < 10 nM), disrupting SDF-1/CXCL12 signaling. Experimental validation includes:

  • Binding assays : HTRF-based ligand-binding and calcium flux assays confirm competitive inhibition of CXCR4 activation .
  • Functional assays : Inhibition of β-arrestin recruitment and downstream pathways (MAPK-ERK/PI3K-AKT) in lymphoma (Namalwa, Jurkat) and breast cancer (MDA-MB-231) cell lines .
  • Chemotaxis assays : Blockade of SDF-1-dependent cell migration in vitro (IC50 < 20 nM) .

Q. How are preclinical efficacy models designed to evaluate this compound’s antitumor effects?

Key methodologies include:

  • In vivo xenograft models : Tumor volume reduction assessed in combination with paclitaxel (e.g., 25% lower tumor growth vs. monotherapy) .
  • Metastasis inhibition : CXCR4 blockade disrupts tumor-stroma interactions, reducing metastatic burden in murine leukemia models .
  • Immunomodulation : Flow cytometry quantifies immune cell infiltration (e.g., increased IFN-γ+ T cells) in treated tumors .

Q. What clinical trial designs have been employed to assess this compound in metastatic breast cancer (MBC)?

  • Phase 1b : Open-label study (NCT01837095) combined this compound with eribulin, demonstrating safety and preliminary efficacy (ORR: 37.5%) .
  • Phase 3 FORTRESS trial : Randomized, active-controlled study (N=432) comparing this compound + eribulin vs. eribulin alone. Co-primary endpoints (ORR, PFS) were not met, highlighting challenges in patient stratification (e.g., HER2-negative, heavily pretreated cohorts) .

Advanced Research Questions

Q. How can contradictory results between early-phase trials and Phase 3 FORTRESS be methodologically analyzed?

  • Endpoint discrepancies : Phase 1b prioritized ORR, while Phase 3 included PFS and OS, which require longer follow-up and larger cohorts .
  • Patient heterogeneity : Phase 3 included 348 patients in ≥3rd-line therapy vs. 84 in 2nd-line, potentially diluting treatment effects .
  • Tumor microenvironment (TME) dynamics : Preclinical data suggest CXCR4 inhibition synergizes with chemotherapy in immune-rich TMEs, but Phase 3 lacked biomarker-driven subtyping (e.g., CXCL12 expression) .

Q. What experimental strategies optimize this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Dose escalation protocols : In healthy volunteers, doses ≥1500 µg/kg achieved peak CD34+ mobilization (38.2 ± 2.8 cells/µL) without severe toxicity, supporting q.d. dosing .
  • Formulation adjustments : Co-administration with SBE-β-CD (20% in saline) improves solubility and plasma stability .
  • PK/PD modeling : Median half-life of 8.6 hours in Phase 1 studies informs dosing intervals for sustained CXCR4 blockade .

Q. What methodologies address this compound’s limited efficacy in monotherapy settings?

  • Combination therapy screens : Synergy with nab-paclitaxel in PDAC models via CXCR4/PD-1 axis modulation .
  • Immunotherapy integration : Preclinical evidence supports pairing with checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell activation .
  • TME modulation : Co-targeting focal adhesion kinase (FAK) reduces stromal barriers in pancreatic cancer .

Q. How can translational challenges in CXCR4-targeted therapies be mitigated?

  • Biomarker-driven trials : Enrich for patients with high CXCR4/SDF-1 expression using IHC or RNA-seq .
  • Resistance mechanisms : Longitudinal cfDNA analysis identifies mutations in CXCR4 downstream effectors (e.g., mTOR) .
  • Species-specific PK : Murine ADME profiles overestimate human plasma stability; humanized liver models improve predictability .

Q. Data Contradictions and Analytical Approaches

Q. How do preclinical mobilization studies (e.g., CD34+ cells) align with clinical outcomes?

  • Preclinical : this compound mobilizes CD34+ cells more efficiently than G-CSF in mice (p < 0.01) .
  • Clinical : In healthy volunteers, CD34+ mobilization peaked at 38.2 ± 2.8 cells/µL, sufficient for apheresis but not superior to plerixafor in myeloma trials .
  • Analysis : Species-specific stromal interactions and donor variability (e.g., autoimmunity) may limit clinical translatability .

Q. Methodological Recommendations

  • In vitro : Use 3D co-culture systems (e.g., HUVEC sprouting assays) to model TME effects .
  • In vivo : Prioritize PDAC or triple-negative breast cancer models with high CXCR4 dependency .
  • Clinical : Incorporate adaptive trial designs (e.g., biomarker-guided arm selection) to address heterogeneity .

Properties

IUPAC Name

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWQJZAVFWOOBF-WBMPNIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H118N24O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051366-32-5
Record name Balixafortide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balixafortide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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